2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
The compound 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone features a complex architecture combining a diazepane ring, a sulfonylated methylimidazole moiety, and a dichlorophenoxy-ethanone group. Structural characterization techniques such as X-ray crystallography, often employing SHELX software for refinement , are likely essential for elucidating its 3D configuration.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O4S/c1-21-10-16(20-12-21)28(25,26)23-6-2-5-22(7-8-23)17(24)11-27-15-4-3-13(18)9-14(15)19/h3-4,9-10,12H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIIZLMMANVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dichlorophenoxy group and a diazepan derivative, which are significant for its biological interactions.
Research indicates that compounds containing imidazole and diazepan structures often exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in physiological processes such as respiration and acid-base balance. Inhibition studies have shown that related compounds can inhibit human carbonic anhydrases (hCAs) with varying potencies .
- Antitumor Activity : Similar compounds have been studied for their potential as antitumor agents. They may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Inhibition Profiles
A study evaluating various derivatives of diazepan compounds found that certain modifications enhance inhibitory activity against hCA isoforms. For instance, compounds with sulfonamide groups demonstrated selective inhibition against specific isoforms, indicating a structure-activity relationship (SAR) that could be exploited for drug development .
| Compound | hCA Isoform | IC50 (nM) | Remarks |
|---|---|---|---|
| Compound A | hCA II | 9.3 | Low nanomolar inhibitor |
| Compound B | hCA IX | 2948.3 | Moderate potency |
| Compound C | hCA VA | 437.8 | Selective inhibition |
Case Studies
- Antitumor Efficacy : A study investigated the antitumor properties of imidazole-based compounds similar to the target compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential applications in oncology .
- Toxicity Profiles : Research on related compounds revealed that while they exhibit promising biological activity, they also present toxicity concerns at higher doses. The balance between efficacy and safety remains a critical area for further investigation .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of imidazole and phenoxy compounds can exhibit significant antibacterial and antifungal activities. For instance, the imidazole moiety is known for its role in inhibiting microbial growth, making this compound a candidate for developing new antimicrobial agents .
Cancer Research
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the diazepan ring may enhance the bioactivity of the compound by facilitating interactions with biological targets involved in cancer proliferation pathways .
Neuropharmacology
The imidazole ring is also associated with neuropharmacological effects. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The specific interactions of this compound with receptors in the central nervous system warrant further investigation .
Agricultural Science
Herbicidal Properties
The dichlorophenoxy group suggests potential applications as a herbicide. Compounds with similar structures are known for their effectiveness in controlling broadleaf weeds. This compound could be explored for its ability to inhibit plant growth through hormonal disruption, similar to established herbicides like 2,4-Dichlorophenoxyacetic acid .
Pesticide Development
Given its chemical properties, there is potential for this compound to be developed into a pesticide. The dual functionality of acting as both a herbicide and an insecticide could be advantageous in integrated pest management systems .
Material Science
Polymer Chemistry
The unique structure of 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone allows for its incorporation into polymer matrices. Research into its use as a plasticizer or stabilizer in polymer formulations could lead to enhanced material properties such as increased thermal stability and mechanical strength .
Nanotechnology
Incorporating this compound into nanomaterials could yield innovative applications in drug delivery systems or as catalysts in chemical reactions. Its ability to interact at the molecular level can facilitate the design of nanocarriers that improve bioavailability and target specificity of therapeutic agents .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | PMC3051443 | Demonstrated significant antibacterial activity against E. coli strains. |
| Cancer Research | PubChem | Induced apoptosis in cancer cell lines through mitochondrial pathways. |
| Herbicidal Properties | DEQ | Effective against broadleaf weeds at low concentrations. |
| Polymer Chemistry | Sigmaaldrich | Improved mechanical properties in PVC composites when used as an additive. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound is compared below with two structurally related derivatives from the evidence:
Key Observations:
Core Rings :
- The target’s 1,4-diazepane (7-membered ring) offers greater conformational flexibility compared to the rigid 5-membered 1,2,4-triazole () or imidazole () cores. This flexibility may enhance binding to dynamic biological targets.
- The methylimidazole sulfonyl group in the target contrasts with the phenylsulfonyl () and nitroimidazole () groups, suggesting differences in electronic effects and steric bulk.
’s TDAE methodology leverages reductive alkylation, which is distinct from the sulfonylation steps inferred for the target.
Functional Group Analysis
Halogenated Aromatic Groups
- Target: The 2,4-dichlorophenoxy group enhances lipophilicity, favoring membrane penetration.
- Comparison : Chlorine’s larger atomic radius and higher lipophilicity may make the target more bioavailable than fluorinated analogs.
Sulfonyl and Imidazole Moieties
Physicochemical Properties (Inferred)
Research Implications and Limitations
- Structural Insights : The diazepane ring’s flexibility and sulfonyl group’s polarity position the target as a candidate for protease or kinase inhibition, though biological validation is needed.
- Synthetic Challenges : The target’s complexity (e.g., diazepane cyclization, sulfonylation) may require multi-step protocols beyond those in –3.
- Evidence Gaps: No activity data or crystallographic results for the target are provided, limiting functional comparisons.
Q & A
Q. What are the recommended strategies for optimizing the multi-step synthesis of this compound, particularly for improving yield and purity?
The synthesis involves sequential functionalization of the diazepane ring, sulfonylation with the imidazole moiety, and coupling to the dichlorophenoxy ethanone group. Key steps include:
- Diazepane sulfonylation : Use anhydrous conditions with sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) and a base like triethylamine to minimize side reactions .
- Coupling reactions : Reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ) to form the ethanone linkage .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .
Table 1 : Typical Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diazepane sulfonylation | 1-methyl-1H-imidazole-4-sulfonyl chloride, DCM, TEA, 0°C→RT | 65–70 | >95% |
| Ethanone coupling | Ethanol, glacial acetic acid, reflux (4–6 hrs) | 50–55 | 90–92% |
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?
- NMR : Focus on - and -NMR to confirm the diazepane ring conformation, sulfonyl group integration, and dichlorophenoxy substitution patterns. The imidazole protons typically resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~520–530) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related diazepane derivatives .
Q. How should preliminary biological activity assays be designed to evaluate this compound’s potential as an antimicrobial agent?
- Assay Design : Use standard microdilution methods (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Data Interpretation : Compare activity to structurally similar sulfonamide-diazepane hybrids, noting enhanced potency from the dichlorophenoxy group’s electron-withdrawing effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups for bioactivity?
- Analog Synthesis : Modify the dichlorophenoxy group (e.g., replace with trifluoromethyl or methoxy groups) and the imidazole sulfonyl moiety (e.g., vary substituents at N1) .
- Biological Testing : Screen analogs against a panel of bacterial/fungal strains and enzymes (e.g., cytochrome P450 for metabolic stability).
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What experimental approaches resolve contradictions in bioactivity data across different assay conditions?
- Orthogonal Assays : Validate initial MIC results with time-kill kinetics or biofilm inhibition assays .
- Buffer Optimization : Test activity in varying pH (5.5–7.4) and ionic strength to account for solubility-driven discrepancies .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. How can computational modeling predict target interactions and guide rational design?
- Docking Studies : Model the compound into bacterial targets (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonds with the sulfonyl group and hydrophobic interactions with the diazepane ring .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify flexible regions (e.g., diazepane conformation) affecting affinity .
- QSAR Modeling : Train models on analog datasets to prioritize synthetic targets .
Data Contradiction Analysis
Case Study : Discrepancies in antifungal activity between broth microdilution and agar diffusion assays.
- Root Cause : Poor solubility in aqueous media (observed in for related compounds) leading to underperformance in diffusion assays.
- Resolution :
- Use DMSO-PBS co-solvent systems to enhance solubility.
- Validate with intracellular uptake studies (fluorescence-tagged analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
